![molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9](/img/structure/B598975.png)

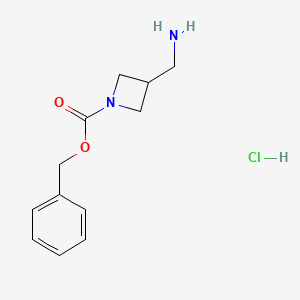

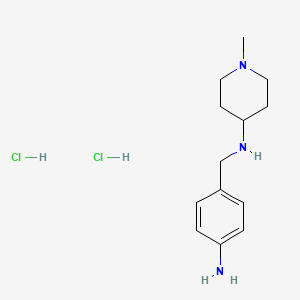

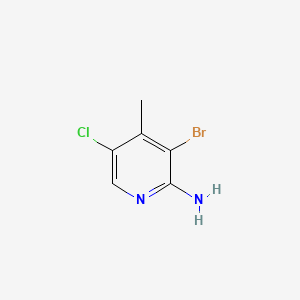

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (MPPC) is an organic compound belonging to the family of heterocyclic compounds known as pyrazolopyridines. It is an important synthetic intermediate in the pharmaceutical and agrochemical industries, as well as in the production of dyes and pigments. MPPC has been extensively studied in the past few decades, due to its varied applications in scientific research. In

Wissenschaftliche Forschungsanwendungen

Fluorine-Containing Derivatives Synthesis : Alieva and Vorob’ev (2020) synthesized 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester through the reaction of methyl esters of pyrazolo[1,5-a]pyridine with a fluorinating reagent, indicating its potential in creating fluorine-containing compounds for various applications (Alieva & Vorob’ev, 2020).

Anti-Hepatitis B Virus Activity : Tong, Pan, and Tang (2019) found that Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exhibited anti-hepatitis B virus (HBV) effects, suggesting its potential as a new anti-HBV drug (Tong, Pan, & Tang, 2019).

Synthesis of Fluorescent Pyrazolo[1,5-a]pyridines : Yan et al. (2018) developed a synthesis method for 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence properties, which could have applications in chemical sensing and imaging (Yan, Guiyun, Ji, & Yanqing, 2018).

Antitubercular Agents : Tang et al. (2015) synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents, showing promising in vitro potency and potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).

Antibacterial Activity : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacterial strains, finding moderate to good activity, especially for derivatives with a carboxamide group (Panda, Karmakar, & Jena, 2011).

Synthesis of Pyrazolo[1,5-a]pyridines : Behbehani and Ibrahim (2019) developed an efficient method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives, which could have various applications in the synthesis of complex molecules (Behbehani & Ibrahim, 2019).

Eigenschaften

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIDYSXDRKQDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653287 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

CAS RN |

151831-21-9 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

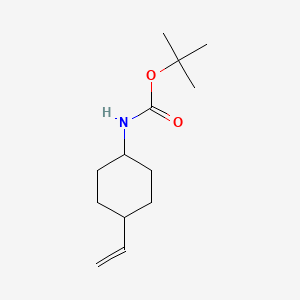

![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)

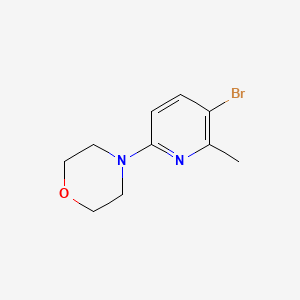

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)

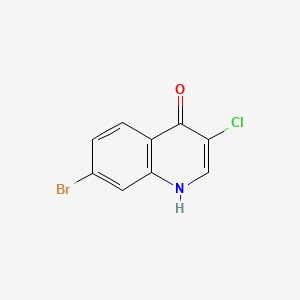

![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)